

An In-depth Technical Guide to the Pharmacological Profile of Luvesilocin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

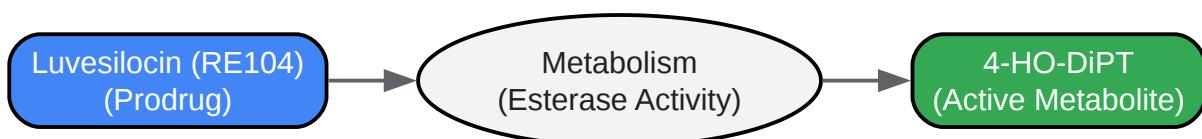
Compound Name:	Luvesilocin
Cat. No.:	B15615833

[Get Quote](#)

Introduction

Luvesilocin, also known by its developmental codes RE104 and FT-104, is a novel tryptamine psychedelic currently under investigation for the treatment of psychiatric disorders, including postpartum and treatment-resistant depression.^[1] It is a synthetically derived prodrug designed to deliver the pharmacologically active molecule 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with improved pharmacokinetic properties.^{[1][2]} As of September 2025, **Luvesilocin** has advanced to Phase 2 clinical trials, with a Phase 3 trial anticipated for 2026.^{[1][3]}

This technical guide provides a comprehensive overview of the pharmacological profile of **Luvesilocin**, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies used for its characterization.

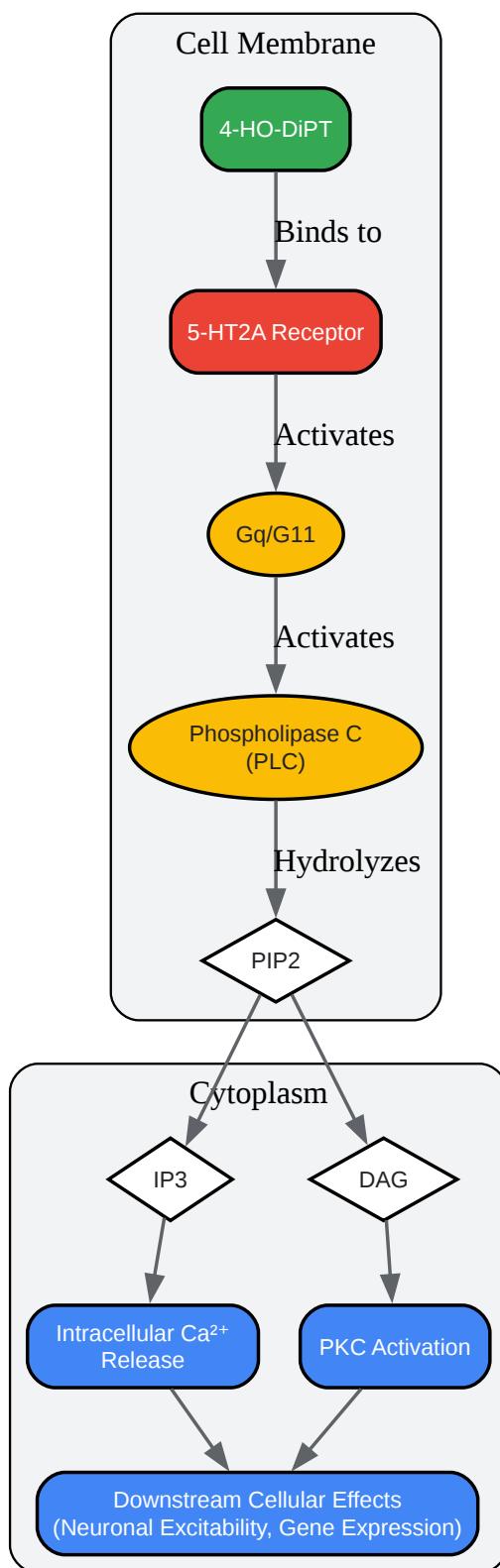

Pharmacodynamics: Mechanism of Action

Luvesilocin itself is pharmacologically inactive.^[4] Its therapeutic and psychoactive effects are attributable to its active metabolite, 4-HO-DiPT.^{[1][2]} Following administration, **Luvesilocin** is metabolized to 4-HO-DiPT, a structural analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).^{[1][2]}

4-HO-DiPT functions as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT_{2A} receptor.^{[1][2]} The activation of the 5-HT_{2A} receptor is widely considered to be the primary mechanism underlying the hallucinogenic and psychedelic effects of serotonergic tryptamines.^{[1][2][4]} The interaction of 4-HO-DiPT with the 5-HT_{2A} receptor initiates a cascade

of intracellular signaling events, leading to alterations in neuronal activity and the characteristic subjective effects associated with psychedelics.

The antidepressant effects of serotonergic psychedelics are also believed to be mediated primarily through the agonism of the 5-HT2A receptor.^[4] In preclinical studies, 4-HO-DiPT has been shown to produce the head-twitch response (HTR) in rodents, a behavioral model considered a proxy for psychedelic effects in humans.^{[1][2]} Furthermore, in drug discrimination tests, 4-HO-DiPT fully substituted for the known psychedelic drug DOM, indicating a similar mechanism of action.^[1]



[Click to download full resolution via product page](#)

Metabolic conversion of **Luvesilocin** to its active form, 4-HO-DiPT.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-HO-DiPT typically leads to the engagement of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream modulation of neuronal excitability and gene expression.

[Click to download full resolution via product page](#)

Simplified 5-HT2A receptor signaling cascade initiated by 4-HO-DiPT.

Quantitative Pharmacological Data

The binding affinities of **Luvesilocin** and its active metabolite, 4-HO-DiPT, for serotonin receptors have been quantified. This data is crucial for understanding the potency and selectivity of the compound.

Compound	Receptor	K _i (nM)	I _{C50} (nM)
Luvesilocin (RE104)	5-HT2A	4300	5700
5-HT2B	1800	3600	
4-HO-DiPT	5-HT2A	120	150

Table 1: Receptor Binding Affinity Data for Luvesilocin and 4-HO-DiPT.[\[4\]](#)

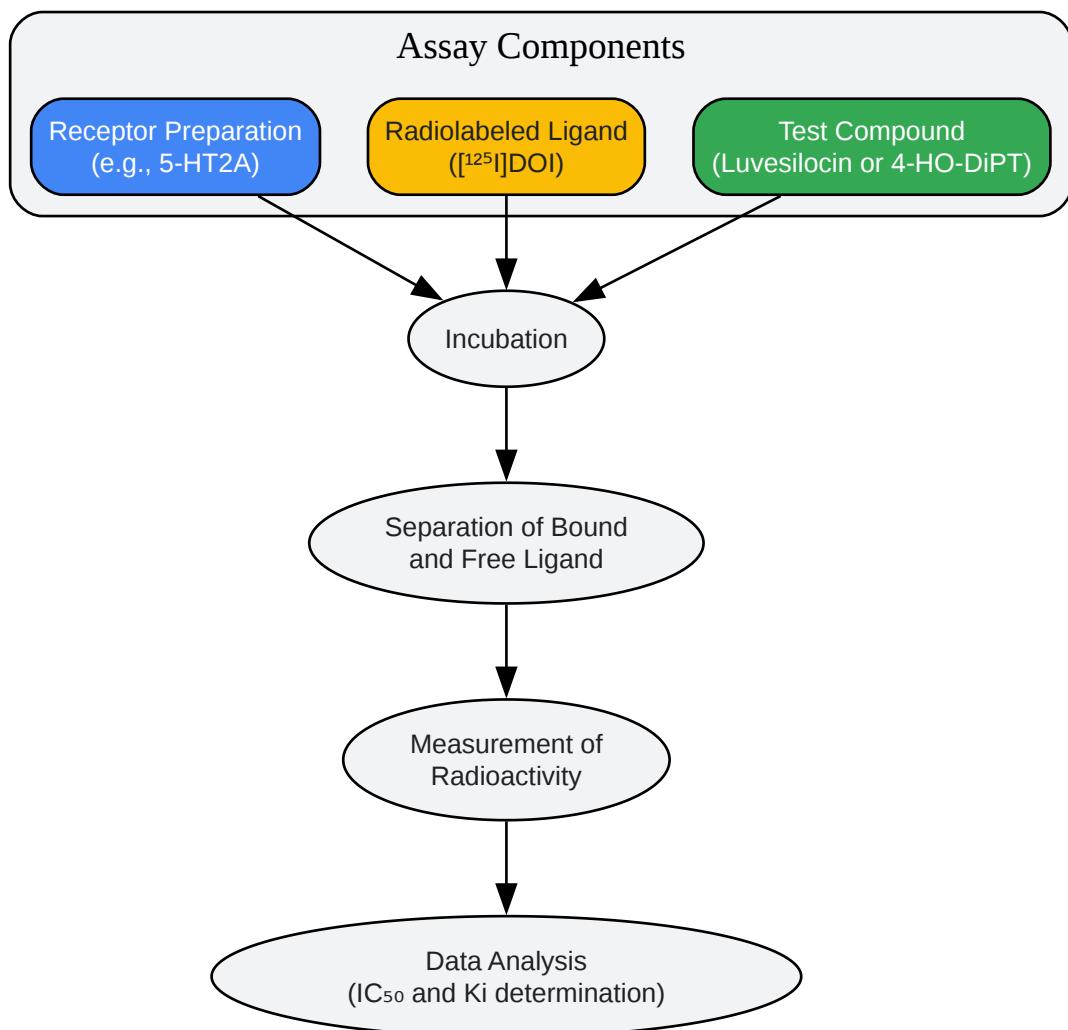
In a 5-HT2A agonist inositol phosphate functional assay, **Luvesilocin** was found to be inactive, with an EC₅₀ greater than 30,000 nM, confirming its status as a prodrug with extremely low potency at the 5-HT2A receptor.[\[4\]](#)

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the absorption, distribution, metabolism, and excretion of **Luvesilocin** and 4-HO-DiPT.

Parameter	Luvesilocin (RE104)	4-HO-DiPT (from Luvesilocin)
Route of Administration	Oral, Subcutaneous Injection	-
Elimination Half-Life (s.c.)	0.43–0.64 hours	2.7–4.1 hours
Duration of Action (s.c.)	~3.6 hours	-

Table 2: Pharmacokinetic Parameters of Luvesilocin and its Active Metabolite 4-HO-DiPT.[\[1\]](#)[\[2\]](#)


The shorter duration of action compared to other psychedelics like psilocybin is a key feature of **Luvesilocin** being explored for its therapeutic potential, as it may reduce the clinical resource burden.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The characterization of **Luvesilocin**'s pharmacological profile has involved several key experimental methodologies.

Radioligand Binding Assays

- Objective: To determine the binding affinity (Ki) of **Luvesilocin** and 4-HO-DiPT for serotonin receptors.
- Methodology: Standardized radioligand inhibition binding assays were conducted. These assays measure the ability of the test compound (**Luvesilocin** or 4-HO-DiPT) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., 5-HT2A, 5-HT2B). The inhibition of the binding of the radioligand [¹²⁵I]DOI was used to determine the binding affinities.[\[4\]](#) The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the Ki value.

[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

Functional Assays

- Objective: To determine the functional activity (agonist, antagonist, etc.) and potency (EC₅₀) of a compound at a specific receptor.
- Methodology: A 5-HT2A agonist inositol phosphate functional assay was utilized.^[4] This assay measures the accumulation of inositol phosphate, a downstream second messenger produced upon the activation of the Gq-coupled 5-HT2A receptor. An increase in inositol phosphate levels in the presence of the test compound indicates agonist activity. The

concentration of the compound that produces 50% of the maximal response is the EC₅₀ value.

In Vivo Behavioral Assays

- Head-Twitch Response (HTR) in Rodents:
 - Objective: To assess the in vivo psychedelic-like activity of a compound.
 - Methodology: Rodents (typically mice or rats) are administered the test compound, and the frequency of a characteristic, rapid, side-to-side head movement (head-twitch) is quantified. This behavior is known to be mediated by 5-HT2A receptor activation and is a reliable predictor of hallucinogenic potential in humans.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Forced Swim Test (FST) in Rats:
 - Objective: To evaluate the antidepressant-like effects of a compound.
 - Methodology: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. **Luvesilocin** was assessed in this model, and a significant decrease in mean immobility time was observed at 7, 14, and 28 days post-administration. [\[4\]](#)

Clinical Development

Luvesilocin is currently in Phase 2 clinical trials for the treatment of postpartum depression.[\[1\]](#) [\[3\]](#) The primary advantage being investigated is its shorter duration of psychedelic effects (3 to 4 hours) compared to psilocybin, which may offer a more practical therapeutic window for clinical use.[\[3\]](#)

Conclusion

Luvesilocin is a promising psychedelic prodrug with a well-defined pharmacological profile centered on its conversion to the active 5-HT2A receptor agonist, 4-HO-DiPT. Its distinct pharmacokinetic properties, particularly its shorter duration of action, position it as a potentially valuable therapeutic agent in the evolving landscape of psychedelic medicine. Further clinical

investigation will be critical in determining its safety and efficacy in treating various psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Luvesilocin - Wikipedia [en.wikipedia.org]
- 2. Luvesilocin - Wikiwand [wikiwand.com]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of Luvesilocin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15615833#pharmacological-profile-of-luvesilocin\]](https://www.benchchem.com/product/b15615833#pharmacological-profile-of-luvesilocin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com